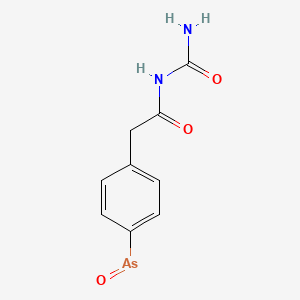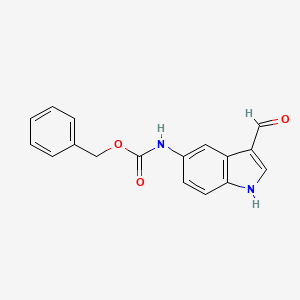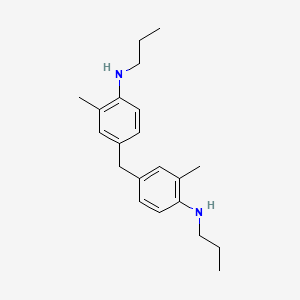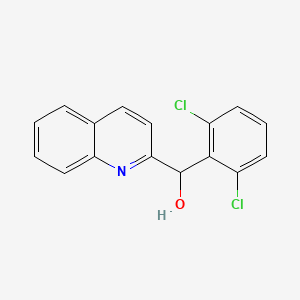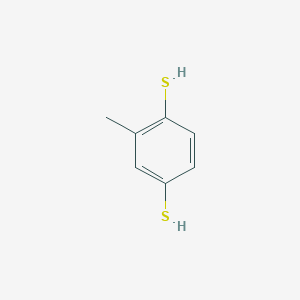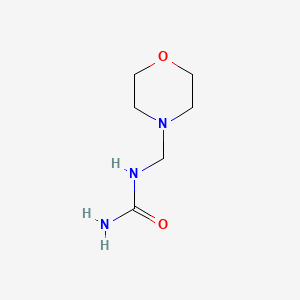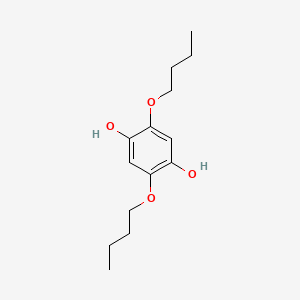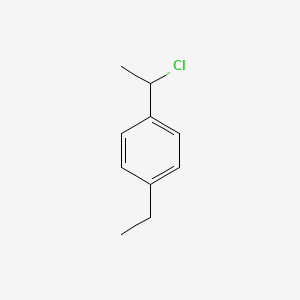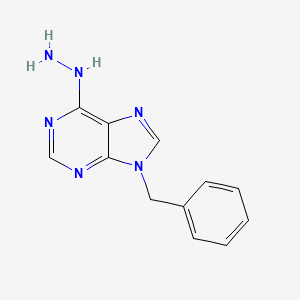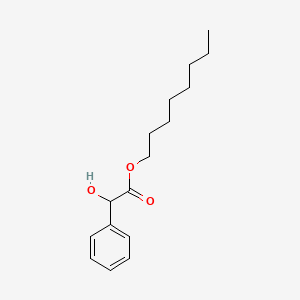
Octyl hydroxy(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl hydroxy(phenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This compound is formed from the reaction of octanol and phenylacetic acid, resulting in a molecule with both hydrophobic and hydrophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing octyl hydroxy(phenyl)acetate is through the esterification of octanol with phenylacetic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction can be represented as:
C8H17OH+C8H8O2→C16H24O3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Octyl hydroxy(phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octanol and phenylacetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Octanol and phenylacetic acid.
Reduction: Octanol and phenylmethanol.
Substitution: Octyl amide derivatives.
Scientific Research Applications
Octyl hydroxy(phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of fragrances and flavorings, as well as in the production of biodegradable plastics.
Mechanism of Action
The mechanism of action of octyl hydroxy(phenyl)acetate involves its interaction with various molecular targets, primarily through its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing octanol and phenylacetic acid, which can then participate in further metabolic processes. The amphiphilic nature of the compound allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and other applications.
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Phenyl acetate: Contains a phenyl group but has a shorter alkyl chain, resulting in different solubility properties.
Octyl benzoate: Similar ester structure but with a benzoate group instead of phenylacetic acid.
Uniqueness
Octyl hydroxy(phenyl)acetate is unique due to its combination of a long alkyl chain and a phenyl group, giving it distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and biodegradable plastics.
Properties
CAS No. |
6290-46-6 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
octyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14/h7-9,11-12,15,17H,2-6,10,13H2,1H3 |
InChI Key |
PKGWAKBVSCEUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



